molecular formula C22H21ClN4O3 B2511544 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207019-31-5

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

カタログ番号: B2511544
CAS番号: 1207019-31-5
分子量: 424.89
InChIキー: JGWVUBFIGMSOIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of appropriate carboxylic acids with hydrazides to form the oxadiazole moiety.
  • Quinazoline Synthesis : The quinazoline framework can be synthesized through cyclization reactions involving anthranilic acid derivatives.
  • Final Coupling : The final compound is obtained by coupling the oxadiazole with the quinazoline structure via a methylation reaction.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to quinazoline and oxadiazole derivatives. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). In these studies, the compound showed IC50 values comparable to standard chemotherapeutics like Doxorubicin .
Cell LineIC50 (µM)Reference
MDA-MB-2311.8
HeLa2.5
KCL-220.9

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : Flow cytometry analyses suggest that the compound induces apoptosis in activated lymph node cells through mitochondrial pathways .
  • Inhibition of Key Enzymes : Molecular docking studies indicate that this compound may inhibit specific kinases involved in cancer proliferation, such as PI3Kγ .

Case Studies

A detailed examination of case studies reveals promising results for similar compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their immunosuppressive and anticancer activities. One derivative demonstrated an IC50 of 0.31 µM against PI3Kγ, indicating a strong potential for therapeutic applications in oncology .
  • Combination Therapy Potential : Research indicates that combining this compound with existing chemotherapeutics could enhance efficacy while reducing side effects due to synergistic effects observed in preliminary studies .

特性

CAS番号

1207019-31-5

分子式

C22H21ClN4O3

分子量

424.89

IUPAC名

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C22H21ClN4O3/c1-2-3-6-12-26-21(28)17-10-4-5-11-18(17)27(22(26)29)14-19-24-20(25-30-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3

InChIキー

JGWVUBFIGMSOIS-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。